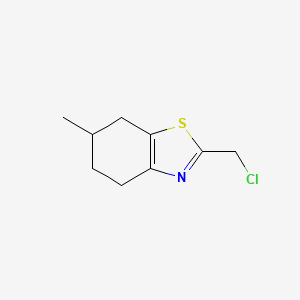

2-(Chloromethyl)-6-methyl-4,5,6,7-tetrahydro-1,3-benzothiazole

Beschreibung

Eigenschaften

IUPAC Name |

2-(chloromethyl)-6-methyl-4,5,6,7-tetrahydro-1,3-benzothiazole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12ClNS/c1-6-2-3-7-8(4-6)12-9(5-10)11-7/h6H,2-5H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OHAJQSCUIVYWBH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCC2=C(C1)SC(=N2)CCl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12ClNS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

201.72 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Chloromethyl)-6-methyl-4,5,6,7-tetrahydro-1,3-benzothiazole typically involves the reaction of 2-aminothiophenol with chloroacetaldehyde under acidic conditions. The reaction proceeds through the formation of an intermediate Schiff base, which then undergoes cyclization to form the benzothiazole ring. The reaction conditions often include the use of hydrochloric acid as a catalyst and heating to facilitate the cyclization process .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, industrial methods may incorporate purification steps such as recrystallization or distillation to obtain the desired compound in high purity.

Analyse Chemischer Reaktionen

Types of Reactions

2-(Chloromethyl)-6-methyl-4,5,6,7-tetrahydro-1,3-benzothiazole can undergo various chemical reactions, including:

Substitution Reactions: The chloromethyl group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles such as amines, thiols, or alkoxides.

Oxidation Reactions: The compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent and reaction conditions.

Reduction Reactions: Reduction of the benzothiazole ring can lead to the formation of dihydro or tetrahydro derivatives.

Common Reagents and Conditions

Nucleophilic Substitution: Common reagents include sodium azide, potassium thiocyanate, and various amines.

Major Products

Substitution: Products include various substituted benzothiazoles depending on the nucleophile used.

Oxidation: Products include sulfoxides and sulfones.

Reduction: Products include dihydro and tetrahydro derivatives of benzothiazole.

Wissenschaftliche Forschungsanwendungen

2-(Chloromethyl)-6-methyl-4,5,6,7-tetrahydro-1,3-benzothiazole has several applications in scientific research:

Medicinal Chemistry: It is used as a building block for the synthesis of various pharmacologically active compounds, including antimicrobial and anticancer agents.

Materials Science: The compound is utilized in the development of novel materials with specific electronic and optical properties.

Industrial Chemistry: It serves as an intermediate in the synthesis of dyes, pigments, and other industrial chemicals.

Wirkmechanismus

The mechanism of action of 2-(Chloromethyl)-6-methyl-4,5,6,7-tetrahydro-1,3-benzothiazole involves its interaction with specific molecular targets. For instance, in medicinal applications, the compound may inhibit enzymes or receptors involved in disease pathways. The chloromethyl group can form covalent bonds with nucleophilic sites on proteins or DNA, leading to the modulation of biological activity .

Vergleich Mit ähnlichen Verbindungen

Comparison with Structural Analogues

Substituent-Driven Functional and Reactivity Differences

The structural diversity among benzothiazole derivatives arises primarily from substituent variations, which dictate their chemical behavior and applications. Below is a comparative analysis:

Table 1: Key Structural and Functional Comparisons

Key Observations :

Reactivity :

- The chloromethyl group in the target compound enables alkylation or cross-coupling reactions, distinguishing it from esters (hydrolysis-prone) or phthalimido groups (amine protection) .

- Azo derivatives rely on N=N linkages for light absorption, making them unsuitable for synthetic intermediates but ideal for dye applications .

Biological Activity :

Biologische Aktivität

2-(Chloromethyl)-6-methyl-4,5,6,7-tetrahydro-1,3-benzothiazole is a compound of increasing interest due to its potential biological activities. Benzothiazole derivatives have been extensively studied for their diverse pharmacological properties, including anticancer, anti-inflammatory, antibacterial, and neuroprotective effects. This article reviews the biological activity of this specific compound, synthesizing findings from various studies.

Chemical Structure and Properties

The compound features a benzothiazole core with a chloromethyl group and a methyl substituent. Its molecular formula is , and it has a molecular weight of approximately 215.73 g/mol. The presence of the chloromethyl group is significant for its reactivity and potential biological interactions.

Anticancer Properties

Recent studies have highlighted the anticancer potential of benzothiazole derivatives. For instance, a study focused on various benzothiazole compounds demonstrated that certain derivatives significantly inhibited the proliferation of human cancer cell lines such as A431 (human epidermoid carcinoma) and A549 (non-small cell lung cancer) using the MTT assay method. The bioactivity was assessed through various methods including flow cytometry for apoptosis evaluation and Western Blot analysis for protein expression levels.

Key Findings:

- Inhibition of Cell Proliferation: The compound exhibited notable activity against A431 and A549 cells.

- Apoptosis Induction: Concentrations of 1 to 4 μM promoted apoptosis in cancer cells.

- Cell Cycle Arrest: The compound caused significant alterations in the cell cycle phases of treated cells.

- Cytokine Modulation: It reduced inflammatory markers such as IL-6 and TNF-α in macrophage models .

Anti-inflammatory Activity

The anti-inflammatory properties of benzothiazole derivatives have also been documented. The compound's ability to modulate inflammatory cytokines suggests potential therapeutic applications in conditions characterized by inflammation.

Mechanisms:

- Cytokine Inhibition: The reduction in IL-6 and TNF-α levels indicates its role in inflammatory pathways.

- Signaling Pathway Interference: The compound was shown to inhibit key signaling pathways (e.g., AKT and ERK) involved in cell survival and inflammation .

Case Studies

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.